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molecular formula C6H10O3 B2674847 Ethyl 2-hydroxybut-3-enoate CAS No. 91890-87-8

Ethyl 2-hydroxybut-3-enoate

Cat. No. B2674847
M. Wt: 130.143
InChI Key: HMCVHEYVNMVFDP-UHFFFAOYSA-N
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Patent
US08143439B2

Procedure details

An autoclave (50 cc microclave) is charged with 8.0 g of ethanol, 0.2252 g of sucrose (0.6578 mmol), 118.9 mg naphthalene (internal standard) and finally with 160.0 mg Sn-BEA (prepared according to U.S. Pat. No. 6,306,364). The autoclave is closed, charged with 20 bar of argon and heated to 160° C. After the temperature reaches 100° C., the mechanical stirrer is started (500 rpm) and the mixture is heated for 20 hours under these conditions. GC-analysis of the reaction mixture shows that 1.03 mmol of ethyl lactate is formed (39%) together with 0.316 mmol ethyl 2-hydroxy-3-butenoate (16%).
Quantity
1.03 mmol
Type
reactant
Reaction Step One
Name
sucrose
Quantity
0.2252 g
Type
reactant
Reaction Step Two
Quantity
118.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Sn
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
8 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C@H:2]1[O:7][C@H:6]([O:8][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H:5]([OH:20])[C@@H:4](O)[C@@H:3]1O.C1C2C(=CC=CC=2)C=CC=1.C(OCC)(=O)C(C)O>C(O)C>[OH:20][CH:5]([CH:4]=[CH2:3])[C:6]([O:7][CH2:2][CH3:1])=[O:8]

Inputs

Step One
Name
Quantity
1.03 mmol
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Step Two
Name
sucrose
Quantity
0.2252 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
118.9 mg
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Sn
Quantity
160 mg
Type
reactant
Smiles
Name
Quantity
8 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The autoclave is closed
ADDITION
Type
ADDITION
Details
charged with 20 bar of argon
CUSTOM
Type
CUSTOM
Details
reaches 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 20 hours under these conditions
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OCC)C=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.316 mmol
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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